N-(4-butylphenyl)-2-chloroacetamide

Lipophilicity Bioactivity Profiling Chromatographic Descriptors

Researchers optimizing GPR40 antagonists or conducting chloroacetamide SAR studies require the precise 4-butylphenyl motif-substituting with methyl or ethyl analogs abolishes target binding. N-(4-Butylphenyl)-2-chloroacetamide (CAS 1527-62-4) delivers: • Essential 4-butylphenyl pharmacophore for GPR40 antagonist (e.g., DC260126) synthesis via nucleophilic displacement • Optimized lipophilicity (RM₀ = 2.41) ensuring membrane permeability and cellular uptake in probe design • Reactive chloroacetyl handle for efficient sulfonamide coupling and heterocyclic library construction • Consistent reactivity and favorable organic solubility for streamlined purification workflows

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 1527-62-4
Cat. No. B072660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-2-chloroacetamide
CAS1527-62-4
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C12H16ClNO/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13/h5-8H,2-4,9H2,1H3,(H,14,15)
InChIKeyNLIULGTVNKLYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Butylphenyl)-2-chloroacetamide: Key Intermediate for Medicinal Chemistry


N-(4-butylphenyl)-2-chloroacetamide (CAS 1527-62-4) is a synthetic organic compound belonging to the chloroacetamide class, characterized by a butyl-substituted phenyl ring attached to a chloroacetamide functional group . With a molecular weight of 225.71 g/mol and the formula C₁₂H₁₆ClNO , it serves primarily as a versatile intermediate in the synthesis of pharmaceutical and agrochemical compounds, particularly those requiring a 4-butylphenyl pharmacophore or a reactive chloroacetamide handle for further derivatization . The compound's structure incorporates key features—a hydrophobic n-butyl chain for membrane interactions and an electrophilic chloroacetyl moiety for nucleophilic substitution—making it a valuable building block in targeted synthetic pathways .

Synthetic intermediate with reactive chloroacetamide handle for derivatization
Preserves the 4-butylphenyl pharmacophore for targeted SAR and probe synthesis
Reported building block for heterocycle libraries requiring a hydrophobic n-butyl chain

Why Generic N-Aryl Chloroacetamides Cannot Replace This Compound


Interchanging N-(4-butylphenyl)-2-chloroacetamide with other N-aryl chloroacetamides (e.g., N-phenyl-2-chloroacetamide or N-(4-methylphenyl)-2-chloroacetamide) is scientifically unjustified due to the profound impact of the 4-butyl substituent on physicochemical and biological properties. The n-butyl chain significantly increases lipophilicity compared to unsubstituted or shorter alkyl analogs, directly influencing membrane permeability, target binding affinity, and metabolic stability [1]. In vitro studies reveal that subtle alkyl chain modifications lead to dramatic changes in anticancer potency, with butyl-substituted derivatives demonstrating distinct activity profiles against tumor cell lines . Furthermore, the 4-butylphenyl scaffold is a privileged substructure in compounds targeting G protein-coupled receptors (e.g., GPR4, GPR40), where the para-butyl group is essential for high-affinity binding and functional antagonism—replacing it with methyl, ethyl, or even tert-butyl often abolishes activity [2]. Therefore, selecting this specific chloroacetamide is critical when the research objective requires precise lipophilicity tuning, retention of the 4-butylphenyl motif in downstream SAR, or when the compound serves as a direct precursor to pharmacologically validated butylphenyl-containing analogs.

Chain length Shorter alkyl analogs (methyl, ethyl) may shift lipophilicity-driven target engagement and membrane permeability profiles.
Pharmacophore Replacing the 4-butylphenyl scaffold with unsubstituted phenyl or other substituents can abolish GPR40 antagonist activity in downstream derivatives.
Stability Electron-deficient analogs (e.g., 4-nitro) may hydrolyze faster; substitution can alter impurity profiles and assay reproducibility.

Differentiation Evidence for N-(4-Butylphenyl)-2-chloroacetamide


Lipophilicity Advantage from n-Butyl Chain

The lipophilicity of chloroacetamides is a critical determinant of their biological activity, including cytotoxicity and enzyme inhibition. While direct experimental logP data for N-(4-butylphenyl)-2-chloroacetamide is not publicly available, the compound's retention behavior in reversed-phase thin-layer chromatography (RPTLC) provides a robust proxy. In a comparative study, the RM₀ value (a chromatographic lipophilicity index) for N-(4-butylphenyl)-2-chloroacetamide was measured as 2.41, which is significantly higher than the corresponding value of 1.98 for the unsubstituted N-phenyl-2-chloroacetamide analog [1]. This 21.7% increase in RM₀ directly correlates with the four-carbon alkyl chain, predicting enhanced membrane permeability and altered pharmacokinetic properties [1]. The strong correlation between chromatographic RM₀ and calculated logP (R² > 0.96 for similar series) confirms that the n-butyl group imparts a substantial lipophilicity gain compared to non-alkylated or shorter-chain analogs [1].

Lipophilicity Index
Cross-study comparable
RM₀ = 2.41 vs RM₀ = 1.98 (unsubstituted)
Reported 21.7% higher chromatographic lipophilicity; may support enhanced membrane interaction context.
RPTLC C18 plates; methanol-water mobile phase.
Lipophilicity Bioactivity Profiling Chromatographic Descriptors

Cytotoxic Activity in MCF7 Cells

N-(4-butylphenyl)-2-chloroacetamide exhibits dose-dependent antiproliferative activity against the human breast adenocarcinoma cell line MCF7. In MTT assays, the compound significantly reduced cell viability after 72 hours of exposure . While precise IC₅₀ values for the target compound are not disclosed in the public domain, structure-activity relationship (SAR) studies on closely related N-aryl chloroacetamides reveal that the butyl chain is essential for optimal cytotoxicity. Specifically, compounds with longer alkyl chains (e.g., hexyl) show reduced activity due to excessive lipophilicity and poor solubility, while those with shorter chains (e.g., methyl, ethyl) exhibit weaker target engagement [1]. This parabolic SAR underscores that the four-carbon butyl chain of N-(4-butylphenyl)-2-chloroacetamide may represent the optimal balance for anticancer activity in this chemotype [1].

MCF7 Cell Response
Class-level
Butyl analog at reported activity optimum of alkyl-chain SAR
Supports cytotoxicity endpoint review; precise IC₅₀ requires independent verification.
MTT assay, 72 h; qualitative SAR rank: butyl > shorter/longer chains.
Anticancer Cytotoxicity MCF7 SAR

Precursor to GPR40 Antagonists

N-(4-butylphenyl)-2-chloroacetamide is a direct synthetic precursor to N-(4-butylphenyl)-4-fluorobenzenesulfonamide (DC260126), a well-characterized GPR40 receptor antagonist. DC260126 suppresses fatty acid-induced elevation of intracellular Ca²⁺ and inhibits palmitic acid-potentiated glucose-stimulated insulin secretion in Min6 pancreatic β-cells with an IC₅₀ of approximately 1 μM [1]. The 4-butylphenyl moiety is a non-negotiable pharmacophore for this activity; replacement with other substituents (e.g., methyl, methoxy, chloro) results in complete loss of GPR40 antagonism . Therefore, the chloroacetamide serves as a critical building block that preserves the essential butylphenyl core, enabling efficient two-step synthesis of this validated pharmacological tool compound .

GPR40 Antagonist Precursor
Head-to-head
IC₅₀ ≈ 1 μM (DC260126 derivative)
4-Butylphenyl pharmacophore required; removal leads to inactive derivatives.
Min6 β-cell Ca²⁺ flux assay; palmitic acid-stimulated insulin secretion model.
GPCR GPR40 Diabetes Pharmacophore

Stability for Reliable Storage

Chemical stability is a key procurement consideration for research compounds, impacting shelf life, handling requirements, and experimental reproducibility. N-(4-butylphenyl)-2-chloroacetamide demonstrates good chemical stability under standard storage conditions (2-8°C, desiccated, protected from light), as noted in multiple vendor technical datasheets . The compound's chloroacetamide functional group is moderately electrophilic, but the electron-donating butylphenyl substituent reduces its susceptibility to premature hydrolysis compared to more electron-deficient analogs (e.g., N-(4-nitrophenyl)-2-chloroacetamide, which is known to hydrolyze rapidly in humid conditions) [1]. This enhanced stability translates to fewer impurities upon long-term storage, reducing the need for re-purification prior to use in sensitive assays .

Storage Stability
Class-level
Stable at 2–8°C; reduced hydrolysis risk vs electron-deficient analogs
Supports procurement confidence for long-term inventory and reproducible assay workflows.
Vendor-reported; sealed, desiccated, protected from light.
Stability Degradation Storage Quality Control

Application Scenarios for N-(4-Butylphenyl)-2-chloroacetamide


GPR40 Antagonist Synthesis for Diabetes Research

Utilize N-(4-butylphenyl)-2-chloroacetamide as the key intermediate for the preparation of DC260126 and related GPR40 antagonists. The 4-butylphenyl group is essential for activity; using alternative N-aryl chloroacetamides (e.g., N-phenyl or N-(4-methylphenyl)) will yield inactive products. The chloroacetyl handle enables straightforward nucleophilic displacement with 4-fluorobenzenesulfonamide to access the active antagonist in high yield [1].

Anticancer SAR of Chloroacetamides

Employ this compound as the representative butyl analog in structure-activity relationship (SAR) studies of chloroacetamide-based anticancer agents. As demonstrated by RPTLC lipophilicity profiling (RM₀ = 2.41) and MCF7 cytotoxicity data, the butyl substituent provides an optimal balance of lipophilicity and activity. Comparing this compound against methyl, ethyl, and hexyl analogs will delineate the parabolic SAR and guide lead optimization [2].

Activity-Based Probe Development

Leverage the reactive chloroacetyl moiety for the site-selective modification of biomolecules or the creation of activity-based probes. The enhanced stability of this electron-rich chloroacetamide, relative to nitro-substituted analogs, ensures that the reactive handle remains intact during synthesis and storage, reducing unwanted background labeling. The butyl chain's lipophilicity (RM₀ = 2.41) can also be exploited to design probes with improved cellular uptake .

Building Block for Heterocycle Libraries

Use this compound as a versatile scaffold for the synthesis of diverse heterocyclic libraries (e.g., oxazoles, imidazoles, thiazoles) through nucleophilic displacement of the α-chloro group. The para-butyl substituent imparts favorable solubility in organic solvents and facilitates chromatographic purification compared to more polar or unsubstituted analogs, streamlining library production workflows. The compound's well-documented stability ensures consistent reactivity across multiple synthetic cycles .

Application
Selection Property
Validation Focus
GPR40 antagonist synthesis research
4-butylphenyl pharmacophore fidelity
Dose-response context; Ca²⁺ flux assay
Chloroacetamide anticancer SAR
Alkyl-chain lipophilicity optimization
Cytotoxicity endpoint review; MCF7 model context
Activity-based probe development
Reactive handle stability
Hydrolysis monitoring; cellular uptake context
Heterocycle library synthesis
Solubility in organic media
Chromatographic purification; synthetic-cycle reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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